1-Isocyano-2-phenoxybenzene
Overview
Description
1-Isocyano-2-phenoxybenzene is a useful research compound. Its molecular formula is C13H9NO and its molecular weight is 195.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Electrochemical Sensing
1-Isocyano-2-phenoxybenzene and related compounds have been explored in the development of electrochemical sensors. A study by Erogul et al. (2015) demonstrates the use of a sensor based on Fe3O4 functionalized graphene oxide-gold nanoparticle composite for the determination of catechol and hydroquinone in environmental samples, highlighting the potential of phenoxybenzene derivatives in sensing applications (Erogul, Bas, Ozmen, & Yildiz, 2015).
Chemical Reaction Studies
Research into the electrophilic reaction of hydroxyl radicals with phenol by Raghavan and Steenken (1980) provides insight into the behavior of phenolic compounds, including phenoxybenzene derivatives, in various chemical reactions. This study helps in understanding the distribution of isomeric dihydroxycyclohexadienyl radicals, which are relevant to the chemistry of phenoxybenzenes (Raghavan & Steenken, 1980).
Material Science
In material science, phenoxybenzene derivatives have been used in the synthesis of complex molecules. For instance, Sommerauer, Rager, and Hanack (1996) reported the synthesis and separation of 2(3),9(10),16(17),23(24)-tetrasubstituted phthalocyanines from 1,2-dicyano-4-alkoxybenzenes. This highlights the role of these compounds in the synthesis of materials with potential applications in electronics and photonics (Sommerauer, Rager, & Hanack, 1996).
Polymer Science
In the field of polymer science, Morgan, Martínez-Castro, and Storey (2010) investigated the use of alkoxybenzenes, which are structurally related to 1-isocyano-2-phenoxybenzene, in the end-quenching of TiCl4-catalyzed quasiliving isobutylene polymerizations. This research contributes to the understanding of chain end functionalization in polymers (Morgan, Martínez-Castro, & Storey, 2010).
Environmental Science
Engelsma, Kooyman, and van der Bij (2010) studied the gas-phase chlorination of phenoxybenzene, demonstrating the chemical behavior of phenoxybenzene derivatives under different conditions. This research has implications for understanding the environmental fate and transformation of these compounds (Engelsma, Kooyman, & van der Bij, 2010).
properties
IUPAC Name |
1-isocyano-2-phenoxybenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO/c1-14-12-9-5-6-10-13(12)15-11-7-3-2-4-8-11/h2-10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLYNIBOCUAMFBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]C1=CC=CC=C1OC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70398123 | |
Record name | 1-isocyano-2-phenoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70398123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isocyano-2-phenoxybenzene | |
CAS RN |
602261-98-3 | |
Record name | 1-isocyano-2-phenoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70398123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.